molecular formula C19H20F4N4O2 B2544802 2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775331-69-5

2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2544802
CAS No.: 1775331-69-5
M. Wt: 412.389
InChI Key: MNIUICMQMFZOHJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic small molecule research compound featuring a distinct molecular architecture that combines a fluorophenoxy group, an acetamide linker, and a piperidine-substituted trifluoromethylpyrimidine moiety. This specific structure places it within a class of compounds investigated for their potential as modulators of key biological pathways, particularly as inhibitors of specific enzymes. Structural analogs featuring the piperidin-pyrimidin core, such as those described in patents for Brutos Tyrosine Kinase (BTK) inhibitory activity , suggest its potential utility in probing intracellular signaling cascades. The compound's design, which incorporates a 4-fluorophenoxy group similar to other bioactive acetamide derivatives , is optimized for interaction with enzymatic active sites. The 2-methyl-6-(trifluoromethyl)pyrimidine group attached to the piperidine nitrogen is a critical pharmacophore often associated with enhanced binding affinity and metabolic stability . Its primary research application is in the field of preclinical drug discovery and chemical biology, where it serves as a key tool compound for investigating the pathophysiology of B-cell related malignancies and autoimmune disorders. Researchers utilize this molecule in in vitro assays to study kinase signaling pathways, cellular proliferation, and apoptosis. The presence of the trifluoromethyl group, a common feature in agrochemical and pharmaceutical agents , further underscores its relevance in the development of novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N4O2/c1-12-24-16(19(21,22)23)10-17(25-12)27-8-6-14(7-9-27)26-18(28)11-29-15-4-2-13(20)3-5-15/h2-5,10,14H,6-9,11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIUICMQMFZOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)COC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H21F4N3O2\text{C}_{19}\text{H}_{21}\text{F}_{4}\text{N}_{3}\text{O}_{2}

This structure comprises a piperidine ring, a pyrimidine moiety, and a fluorophenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Key mechanisms include:

  • Inhibition of Kinases : The compound exhibits inhibitory activity against various kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival. For example, it has shown potential as an inhibitor of the PI3K-Akt pathway, which is often dysregulated in cancers .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeTarget/EffectIC50 (µM)Reference
Kinase InhibitionPI3K/Akt Pathway0.210 - 0.530
AntimicrobialBroad-spectrum activityVaries
HerbicidalEfficacy against broad-leaved weedsHigh efficacy

Case Studies

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models. For instance, a study reported significant tumor reduction when tested against human tumor xenografts using related piperidine derivatives .
  • Agrochemical Applications : The herbicidal properties of compounds structurally related to this compound have been evaluated in agricultural settings. Efficacy against a variety of weeds was noted, showcasing its potential as a proherbicide .

Scientific Research Applications

Medicinal Chemistry

Recent studies have indicated that compounds with similar structures exhibit promising biological activities:

  • Anticancer Activity : Research into trifluoromethyl pyrimidine derivatives has shown potential anticancer properties against various cancer cell lines. For example, derivatives have been evaluated for their efficacy against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells, demonstrating varying degrees of cytotoxicity at concentrations as low as 5 µg/mL .
  • Antimicrobial Activity : Compounds with similar amide functionalities have been tested for their antibacterial and antifungal properties. In vitro assays have revealed that certain derivatives exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that 2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide may also possess antimicrobial potential .

Herbicidal Applications

The compound has been explored as a proherbicide, showing high efficacy against a range of broad-leaved and grass weeds. Its mechanism involves disrupting the metabolic pathways of target plants, leading to effective weed management in agricultural settings .

Case Studies

StudyFocusFindings
Synthesis and Evaluation of Trifluoromethyl Derivatives Anticancer ActivitySome derivatives showed notable cytotoxicity against multiple cancer cell lines, indicating potential for further development .
Antimicrobial Properties of Amide Derivatives Antibacterial and Antifungal ActivityIdentified significant activity against both bacterial and fungal strains, supporting further investigation into clinical applications .
Herbicidal Efficacy Agricultural ApplicationsDemonstrated effectiveness against common weeds, suggesting utility in crop management systems .

Chemical Reactions Analysis

Acetamide Hydrolysis and Functional Group Reactivity

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.

Reaction TypeConditionsProduct(s)Analytical Confirmation
Acidic HydrolysisHCl (6M), reflux, 12–24 hrs2-(4-fluorophenoxy)acetic acid + piperidine derivativeHPLC, 1HNMR^1H \text{NMR}
Basic HydrolysisNaOH (1M), 80°C, 8 hrsSodium 2-(4-fluorophenoxy)acetate + amineMass spectrometry (ESI+)

Fluorophenoxy Ether Reactivity

Reaction TypeReagents/ConditionsProduct(s)Notes
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs2-(2/6-nitro-4-fluorophenoxy)acetamideRequires regioselective analysis
DemethylationBBr₃, CH₂Cl₂, -78°C, 1 hrPhenolic derivative (unstable)Rarely employed due to side reactions

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation or acylation reactions, though steric hindrance from the pyrimidine moiety may limit reactivity.

Reaction TypeReagentsProduct(s)Yield Optimization
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsQuaternary ammonium saltLow yield (~15%)
N-AcylationAcCl, Et₃N, THF, 0°C, 2 hrsAcetylated piperidine derivativeRequires anhydrous conditions

Pyrimidine Ring Reactivity

The 2-methyl-6-(trifluoromethyl)pyrimidine ring exhibits electron-deficient behavior, favoring nucleophilic aromatic substitution (e.g., amination) at the 4-position.

Reaction TypeReagents/ConditionsProduct(s)Key Challenges
ChlorinationPOCl₃, DMF, 100°C, 8 hrs4-chloro-pyrimidine analogCompeting decomposition
AminationNH₃ (g), CuI, EtOH, 120°C, 24 hrs4-amino-pyrimidine derivativeLow regioselectivity

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under most conditions but may participate in radical-mediated defluorination under UV light or strong reducing agents.

Reaction TypeConditionsProduct(s)Applications
PhotodefluorinationUV (254 nm), H₂O₂, 12 hrsPartially defluorinated pyrimidineEnvironmental degradation
ReductionLiAlH₄, THF, reflux, 6 hrsPyrimidine with -CH₂F groupNot typically utilized

Synthetic Pathway Considerations

The compound’s synthesis involves multi-step coupling, including:

  • Formation of the pyrimidine-piperidine core via Suzuki-Miyaura coupling.

  • Acetamide bond formation using carbodiimides (e.g., EDC/HOBt).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the piperidine nitrogen .

Comparison with Similar Compounds

Core Pyrimidine Modifications

The pyrimidine ring is a common scaffold in medicinal chemistry. Key analogs include:

  • 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (): Differs in the acetamide substituent (2-trifluoromethylphenyl vs. 4-fluorophenoxy) and the absence of a piperidin-4-yl linkage. The 2-(trifluoromethyl)phenyl group may enhance hydrophobic interactions but reduce solubility compared to the target compound .
  • N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Substitutes the piperidine ring with a 4-methyl group and positions fluorine ortho to the acetamide. Methylation at piperidine may alter metabolic stability, while ortho-fluorination could sterically hinder binding .

Piperidine and Acetamide Variations

  • N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide (): Replaces the phenoxy group with a thiophen-3-yl moiety. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may affect binding kinetics and oxidative metabolism .
  • N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (): Features a sulfanyl linkage and piperazine ring. Sulfanyl groups can enhance radical scavenging but reduce hydrolytic stability relative to ether linkages .

Fluorination and Bioactivity

Fluorine substitution significantly impacts pharmacokinetics. For example:

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Demonstrates that para-fluorine on phenyl groups enhances lipophilicity and influences dihedral angles, optimizing receptor binding. In contrast, ortho-fluorine (as in ) may introduce steric clashes .

Pharmacological and Computational Insights

  • Molecular Docking: highlights the utility of flexible docking for pyrimidine derivatives. The target compound’s 4-fluorophenoxy group likely engages in π-π stacking with aromatic residues, while the trifluoromethyl group stabilizes hydrophobic pockets. Comparatively, sulfur-containing analogs (e.g., ) may exhibit weaker van der Waals interactions .
  • Metabolic Stability: The trifluoromethyl group in the target compound resists oxidative degradation, a critical advantage over non-fluorinated analogs like those in .

Data Table: Structural and Pharmacokinetic Comparison

Compound Name (Reference) Pyrimidine Substitutions Piperidine/Piperazine Modifications Acetamide Substituent Key Pharmacokinetic Property
Target Compound 2-Me, 6-CF3 Piperidin-4-yl 4-Fluorophenoxy High metabolic stability, strong binding
6-Me, 2-piperidin-1-yl None 2-(Trifluoromethyl)phenyl Moderate solubility, hydrophobic
6-Me, 2-(4-Me-piperidin-1-yl) 4-Methylpiperidine 2-Fluorophenyl Potential steric hindrance
6-CF3, 2-sulfanyl 4-Methylpiperazine Thiophen-2-yl Enhanced radical stability

Research Findings and Implications

  • Binding Affinity: The target compound’s 4-fluorophenoxy group likely outperforms ’s 2-(trifluoromethyl)phenyl in selective receptor engagement due to optimal fluorine positioning .
  • Conformational Flexibility : ’s crystallographic data suggest that para-substituted fluorophenyl groups (as in the target) minimize steric strain compared to ortho-substituted analogs .
  • Synthetic Feasibility : Piperidin-4-yl linkages (target compound) are more synthetically accessible than the azetidin-3-yl groups in , which require complex cyclization .

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